molecular formula C11H14N2OS B13747990 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline CAS No. 27632-16-2

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline

Cat. No.: B13747990
CAS No.: 27632-16-2
M. Wt: 222.31 g/mol
InChI Key: AGFSEWXNGDAJGV-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzothiophene moiety fused with an oxazoline ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline typically involves the following steps:

    Formation of Benzothiophene Intermediate: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable alkenes or alkynes.

    Amination: The benzothiophene intermediate is then subjected to amination reactions to introduce the amino group at the 4-position.

    Oxazoline Ring Formation: The final step involves the formation of the oxazoline ring through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If explored for anticancer properties, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Oxazoline Derivatives: Compounds with oxazoline rings but different substituents.

Uniqueness

2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline is unique due to the combination of the benzothiophene and oxazoline moieties, which imparts distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

27632-16-2

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-2-9(13-11-12-5-6-14-11)8-4-7-15-10(8)3-1/h4,7,9H,1-3,5-6H2,(H,12,13)

InChI Key

AGFSEWXNGDAJGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)NC3=NCCO3

Origin of Product

United States

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